2-Fluoro-3,5-dimethylbenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis
The incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of innovation in drug discovery and materials science. nbinno.comnih.gov Fluorinated aromatic aldehydes are particularly valued as versatile intermediates in organic synthesis. The presence of a fluorine atom can profoundly alter a molecule's physical, chemical, and biological properties. nbinno.com
In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the efficacy of drug candidates. Key advantages conferred by fluorine include:
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules more resistant to metabolic degradation and thus increasing their in vivo half-life. nbinno.comnbinno.com
Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution in the body. nbinno.comresearchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, potentially increasing the potency of a drug. nbinno.comresearchgate.netmdpi.com
These attributes are crucial for developing drugs with improved pharmacokinetic profiles, greater potency, and reduced side effects. nbinno.com Consequently, fluorinated aromatic aldehydes serve as fundamental precursors for a wide range of biologically active compounds, including anti-cancer, anti-inflammatory, and analgesic agents. nbinno.comnbinno.com
Beyond pharmaceuticals, these compounds are integral to the development of advanced materials. Their unique electronic properties are harnessed in the creation of liquid crystal displays, specialty polymers like Teflon, and fluorosurfactants. wikipedia.orgresearchgate.net
| Fluorinated Aromatic Aldehyde Example | Field of Application | Significance |
| 5-Fluoro-2-methylbenzaldehyde | Pharmaceuticals | Precursor for anti-cancer and anti-inflammatory agents where fluorine enhances efficacy. nbinno.com |
| 4-Fluoro-3-methylbenzaldehyde | Pharmaceuticals | Used in the synthesis of treatments for neurological disorders; the fluorine atom improves metabolic stability and binding affinity. nbinno.com |
| Various Fluoroaromatics | Materials Science | Incorporated into liquid crystals, high-performance polymers, and agrochemicals (herbicides, insecticides). wikipedia.orgresearchgate.net |
| 2-Fluoro-3-methoxybenzaldehyde | Pharmaceuticals | A key precursor for active pharmaceutical ingredients (APIs), including benzosuberone derivatives. ossila.com |
Academic Relevance of Dimethylbenzaldehyde Isomers and Derivatives
Dimethylbenzaldehyde (DMBA) isomers and their derivatives are important compounds in both industrial and academic chemistry. They serve as crucial intermediates in the synthesis of a variety of fine chemicals, including dyes, pharmaceuticals, and high-polymer materials. google.com The specific arrangement of the two methyl groups and the aldehyde function on the benzene (B151609) ring dictates the reactivity and properties of each isomer, making them subjects of significant academic interest.
Researchers study DMBA isomers for several reasons:
Synthetic Intermediates: The aldehyde group is a versatile functional handle for building more complex molecular architectures through reactions like condensation and nucleophilic addition. researchgate.net For example, 3,4-Dimethylbenzaldehyde is used to synthesize 3,4-dimethyl-dibenzylidene sorbitol, a clarifying agent for polypropylene. sigmaaldrich.com
Prototypical Molecular Systems: DMBA isomers are excellent models for fundamental studies in physical chemistry. acs.orgnih.gov Scientists use techniques like microwave spectroscopy to investigate the conformational landscape and the internal rotational motions of the methyl groups relative to the aromatic ring and the aldehyde group. acs.orgnih.gov These studies provide deep insights into molecular structure, symmetry, and the subtle forces that govern molecular shape and dynamics. acs.org
Reaction Mechanism Studies: The varied electronic and steric environments of the different isomers (e.g., 2,4-DMBA, 2,5-DMBA, 3,5-DMBA) allow researchers to probe how substituent position affects reaction rates and pathways. sigmaaldrich.comfoodb.casigmaaldrich.comnih.gov
| Dimethylbenzaldehyde Isomer | CAS Number | Noted Application/Research Area |
| 3,4-Dimethylbenzaldehyde | 5973-71-7 | Synthesis of methcathinone derivatives and sorbitol-based polymer additives. sigmaaldrich.com |
| 2,5-Dimethylbenzaldehyde | 5779-94-2 | Investigated as a volatile organic compound (VOC) in environmental and air quality studies. sigmaaldrich.com |
| 3,5-Dimethylbenzaldehyde (B1265933) | 5779-95-3 | Identified as a plant and human metabolite; used as a synthetic building block. nih.gov |
| 2,4-Dimethylbenzaldehyde | 5779-72-6 | Belongs to the class of benzoyl derivatives with applications in flavor and fragrance. foodb.ca |
Research Rationale for Investigating 2-Fluoro-3,5-dimethylbenzaldehyde as a Model Compound and Synthetic Precursor
The scientific rationale for investigating this compound lies at the intersection of the advantageous properties of its constituent parts. This specific molecule is a valuable research compound precisely because it combines the reactivity of a benzaldehyde (B42025), the structural influence of two methyl groups, and the potent electronic effects of a fluorine atom in a unique arrangement.
As a synthetic precursor , this compound offers a tailored starting point for constructing complex molecules. The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds. The fluorine and dimethyl substituents work in concert to modulate the reactivity of both the aldehyde and the aromatic ring. The fluorine atom, being highly electronegative, exerts a strong inductive effect, while the methyl groups provide steric bulk and are electron-donating. This specific substitution pattern can be exploited to direct synthetic transformations to other positions on the ring or to fine-tune the electronic properties of the final product, a critical aspect in the design of novel pharmaceuticals and advanced materials.
As a model compound , this compound is an excellent subject for probing fundamental aspects of molecular chemistry. It presents a more complex system than simpler benzaldehydes, allowing researchers to study the interplay of multiple, electronically distinct substituents on molecular structure, spectroscopy, and reactivity. Investigating this compound helps answer questions about how the combined steric and electronic influences of the ortho-fluoro and meta-methyl groups affect the orientation and rotational barriers of the aldehyde group, providing valuable data for refining theoretical and computational chemistry models.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,1-2H3 |
InChI Key |
OAPDWICHVCMIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)F)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 3,5 Dimethylbenzaldehyde
Direct Aromatic Formylation Strategies
Direct formylation introduces a formyl group (-CHO) onto an aromatic ring in a single step. For electron-rich aromatic compounds, this is a common and efficient method. wikipedia.org
Formylation via Carbon Monoxide and Lewis Acids
The Gattermann-Koch reaction is a classic example of formylation using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride co-catalyst. google.comyoutube.com This method generates the electrophilic formyl cation, which then attacks the aromatic ring. youtube.com While effective for simple arenes like benzene (B151609) and toluene (B28343), its application to more complex or deactivated systems can be limited. google.comrushim.ru Variations of this reaction have been developed to improve yields and applicability. For instance, using strong acids like a combination of hydrofluoric acid and boron trifluoride can facilitate the formylation of less reactive substrates. uj.ac.za
Research has shown that various Lewis acids, including gallium halides (GaBr₃, GaCl₃) and tantalum and niobium pentahalides (TaF₅, NbF₅, NbBr₅), can catalyze the formylation of alkyl aromatic compounds with carbon monoxide even without added hydrofluoric acid. rushim.ru For example, toluene can be formylated to a mixture of tolualdehydes (B1143350) at room temperature using gallium trichloride (B1173362) and carbon monoxide under pressure. rushim.ru High yields have also been achieved for the formylation of various aromatic compounds, including fluorobenzene, in the presence of a superacid system like HSO₃F-SbF₅ with carbon monoxide at atmospheric pressure and 0°C. rushim.ru
Role of Anisole Derivatives in Deactivated Aromatic Systems
Anisole and its derivatives, which possess a methoxy (B1213986) group (-OCH₃) on the aromatic ring, are generally more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating nature of the methoxy group. youtube.com However, when the aromatic ring is also substituted with electron-withdrawing groups, such as a fluorine atom, the system can be considered deactivated.
In the context of synthesizing fluorinated benzaldehydes, formylation of fluorine-containing anisoles has been successfully achieved using dichloromethyl alkyl ethers in the presence of a Lewis acid. nih.gov Dichloromethyl propyl ether and dichloromethyl butyl ether have proven effective for this transformation, offering an advantage over the more volatile dichloromethyl methyl ether. nih.gov This approach provides a direct route to the corresponding fluoro-substituted salicylaldehyde (B1680747) derivatives.
Halogen-Exchange (HALEX) Approaches and Their Limitations
The Halogen-Exchange (HALEX) reaction is a type of nucleophilic aromatic substitution where a halogen atom on an aromatic ring is replaced by a fluoride (B91410) ion. acsgcipr.orgwikipedia.org This process is typically carried out at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane, using a fluoride source such as potassium fluoride (KF). wikipedia.orggaylordchemical.com
The HALEX reaction is most effective for aromatic systems that are "electron-poor," meaning they contain electron-withdrawing groups (like nitro or cyano groups) that can stabilize the negative charge of the intermediate Meisenheimer complex. acsgcipr.orggaylordchemical.com The presence of these groups activates the ring towards nucleophilic attack. researchgate.net
Limitations:
A significant limitation of the HALEX reaction is its reduced efficiency for aromatic compounds that are not sufficiently electron-deficient. researchgate.net The starting material for the synthesis of 2-Fluoro-3,5-dimethylbenzaldehyde would likely be 2-chloro-3,5-dimethylbenzaldehyde. The methyl groups are electron-donating, which deactivates the ring towards nucleophilic substitution, making the HALEX reaction less favorable.
Furthermore, steric hindrance can impede the reaction. The presence of substituents ortho to the leaving halogen can sterically block the incoming nucleophile, slowing down or preventing the reaction. researchgate.net In the case of 2-chloro-3,5-dimethylbenzaldehyde, the two methyl groups flanking the chloro substituent could present a steric challenge.
Multi-step Synthetic Routes from Precursors
Due to the potential challenges with direct formylation and HALEX reactions for this specific molecule, multi-step synthetic sequences starting from readily available precursors are often employed.
Strategies Involving Ortho-Methyl Halogenated Benzenes
One potential multi-step strategy could begin with an ortho-methyl halogenated benzene derivative. For example, a synthetic route could be envisioned starting from a compound like 2-fluoro-3-methylbromobenzene. This precursor could undergo a metal-halogen exchange followed by reaction with a formylating agent to introduce the aldehyde functionality. However, such routes can be complex and may require careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of related ortho-substituted fluoro or alkyl benzene derivatives has been explored, sometimes involving silylated intermediates to direct subsequent functionalization. google.com
Transformations of Substituted Xylenes
A more common and practical approach involves the transformation of substituted xylenes. The synthesis of this compound can be achieved from 1-fluoro-2,4-dimethylbenzene (B1337616). nih.govchemsrc.comchemspider.com This starting material can be subjected to a formylation reaction. Given the directing effects of the fluorine and methyl substituents, the formyl group is expected to be introduced at the position ortho to the fluorine and meta to the two methyl groups.
Various formylation methods can be applied in this step, including those that are effective for moderately activated aromatic rings. The choice of formylating agent and reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts.
Chemo- and Regioselective Synthesis Considerations
The synthesis of this compound requires precise control over the introduction of the aldehyde group onto the 1-fluoro-2,4-dimethylbenzene scaffold. The directing effects of the existing fluoro and methyl substituents play a crucial role in determining the position of electrophilic substitution. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. This creates a complex regiochemical challenge.
A plausible synthetic route would involve the formylation of 1-fluoro-2,4-dimethylbenzene. The key challenge lies in directing the formyl group to the position flanked by the fluorine and a methyl group.
Key Synthetic Challenges and Strategies:
Regioselectivity in Formylation: The primary challenge is to achieve formylation at the C2 position, which is sterically hindered and electronically influenced by the adjacent fluorine and methyl groups. Standard formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, may lead to a mixture of isomers. Advanced catalytic systems or directing group strategies are often necessary to achieve high regioselectivity.
Competing Reactions: The presence of multiple activating groups (two methyl groups) can lead to side reactions, such as over-alkylation or polymerization, under harsh reaction conditions.
Substrate Control: The inherent electronic and steric properties of the starting material, 1-fluoro-2,4-dimethylbenzene, dictate the feasibility of various synthetic approaches. The fluorine atom, despite being an ortho-, para-director, is highly deactivating, which can affect reaction rates.
Potential Synthetic Approaches:
One potential strategy to control regioselectivity is the use of ortho-lithiation. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of a related compound, 3-Fluoroveratrole, low-temperature lithiation has been employed to introduce a functional group at a specific position. scholarsresearchlibrary.com A similar approach could potentially be adapted for 1-fluoro-2,4-dimethylbenzene, where a directing group could be temporarily installed to guide the lithiation and subsequent formylation to the desired position.
Another approach involves the careful selection of the formylating agent and catalyst. For instance, the formylation of fluorine-containing aromatic compounds with dichloromethyl alkyl ethers mediated by a Lewis acid has been investigated. jst.go.jp The choice of Lewis acid and the specific dichloromethyl alkyl ether can influence the regiochemical outcome. jst.go.jp
The table below summarizes potential formylation methods and the key considerations for achieving regioselectivity in the synthesis of this compound.
| Formylation Method | Reagents | Potential for Regioselectivity | Key Considerations |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Moderate | May lead to a mixture of isomers due to competing directing effects. |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Moderate to Low | Harsh conditions may lead to side reactions. Regioselectivity can be poor. |
| Directed ortho-Metalation (DoM) | n-BuLi, directing group, then formylating agent (e.g., DMF) | High | Requires the introduction and subsequent removal of a directing group. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄, SnCl₄) | Moderate to High | The choice of Lewis acid is critical for controlling regioselectivity. jst.go.jp |
Green Chemistry Approaches and Process Intensification in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to make the process more sustainable.
Green Chemistry Strategies:
Use of Greener Solvents: Traditional formylation reactions often use hazardous solvents. Replacing these with greener alternatives, such as ionic liquids or solvent-free (neat) conditions, can significantly reduce the environmental footprint. For example, N-formylmorpholine has been explored as a green solvent in organic synthesis. ajgreenchem.com
Catalytic Methods: The use of catalytic rather than stoichiometric reagents minimizes waste. The development of highly efficient and recyclable catalysts is a key area of research in green chemistry.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or reactions at ambient temperature, contributes to a greener process. Microwave irradiation has been shown to accelerate reactions, often leading to higher yields in shorter times. chemicalbook.com
Use of Renewable Feedstocks: While the synthesis of this specific compound may not directly start from renewable feedstocks, the principles of green chemistry encourage the exploration of bio-based starting materials where possible. The use of CO2 as a C1 source for formylation reactions is an emerging area of research with significant green potential. acs.org
Process Intensification:
Process intensification involves the development of smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this could involve:
Microreactors: Conducting reactions in microreactors can offer better control over reaction parameters, leading to higher yields and selectivity. The high surface-area-to-volume ratio in microreactors can also improve heat and mass transfer, making reactions safer.
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch processing, including improved safety, consistency, and the ability to easily scale up production.
Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can reduce waste, save time, and lower costs.
The table below outlines some green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Alternative Solvents | Use of N-formylmorpholine or neat conditions. scholarsresearchlibrary.comajgreenchem.com | Reduced solvent waste, lower toxicity. |
| Catalysis | Development of recyclable Lewis acid catalysts or organocatalysts. | Minimized waste, lower environmental impact. |
| Energy Efficiency | Microwave-assisted formylation. chemicalbook.com | Faster reaction times, reduced energy consumption. |
| Alternative Reagents | Exploration of CO2 as a formylating agent. acs.org | Utilization of a renewable carbon source. |
| Process Intensification | Use of microreactors or flow chemistry. | Improved safety, better process control, easier scale-up. |
By integrating these advanced chemo- and regioselective strategies with green chemistry principles and process intensification, the synthesis of this compound can be achieved in a more efficient, selective, and sustainable manner.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3,5 Dimethylbenzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group is a primary site of chemical reactivity in 2-fluoro-3,5-dimethylbenzaldehyde, readily undergoing nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Key nucleophilic addition reactions include:
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.org The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-fluoro-2,4-dimethyl-5-vinylbenzene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. wikipedia.org
Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. For instance, the reaction of this compound with methylmagnesium bromide would produce 1-(2-fluoro-3,5-dimethylphenyl)ethanol.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde carbonyl group results in the formation of a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), the active nucleophile. libretexts.org The resulting 2-(2-fluoro-3,5-dimethylphenyl)-2-hydroxyacetonitrile is a versatile intermediate in organic synthesis.
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Phosphorus Ylide | Ph₃P=CH₂ | 1-Fluoro-2,4-dimethyl-5-vinylbenzene |
| Grignard Reagent | CH₃MgBr | 1-(2-Fluoro-3,5-dimethylphenyl)ethanol |
| Cyanide | NaCN, H⁺ | 2-(2-Fluoro-3,5-dimethylphenyl)-2-hydroxyacetonitrile |
Oxidative Transformations to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-3,5-dimethylbenzoic acid. Several oxidizing agents can accomplish this transformation.
Jones Oxidation: The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidizing agent that can efficiently convert primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.org The reaction is typically rapid and gives high yields. wikipedia.org
Tollens' Test: While primarily a qualitative test for aldehydes, Tollens' reagent (ammoniacal silver nitrate) can oxidize aldehydes to carboxylates, with the concomitant reduction of silver ions to metallic silver.
Baeyer-Villiger Oxidation: In a related transformation, substituted benzaldehydes can undergo Baeyer-Villiger oxidation to form phenols. For example, the synthesis of 4-[¹⁸F]fluoroguaiacol from 2-methoxy-4-nitrobenzaldehyde involves a nucleophilic aromatic substitution followed by a Baeyer-Villiger oxidation of the aldehyde to a phenol. nih.gov
Table 2: Oxidizing Agents for the Conversion of this compound to 2-Fluoro-3,5-dimethylbenzoic Acid
| Reagent | Description |
|---|---|
| Jones Reagent (CrO₃/H₂SO₄/acetone) | A strong oxidizing agent for the conversion of aldehydes to carboxylic acids. organic-chemistry.orgwikipedia.org |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent, often used as a qualitative test for aldehydes. |
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can be used under acidic, basic, or neutral conditions. |
Reductive Transformations to Alcohols and Alkanes
The aldehyde group can be reduced to either a primary alcohol or a methylene (B1212753) group (alkane), depending on the reducing agent and reaction conditions.
Reduction to Alcohols:
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. The reaction of this compound with NaBH₄ in a protic solvent like ethanol would yield (2-fluoro-3,5-dimethylphenyl)methanol.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ also reduces aldehydes to primary alcohols. wikipedia.org It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. wikipedia.org
Reduction to Alkanes:
Wolff-Kishner Reduction: This reaction involves the conversion of the aldehyde to a hydrazone, which is then heated with a strong base (like potassium hydroxide) in a high-boiling solvent (such as ethylene glycol) to yield the corresponding alkane, 1-fluoro-2,4,5-trimethylbenzene. wikipedia.orgalfa-chemistry.com
Clemmensen Reduction: This method employs amalgamated zinc and concentrated hydrochloric acid to reduce the aldehyde to an alkane. It is suitable for substrates that are stable in strongly acidic conditions.
Table 3: Reducing Agents for the Transformation of this compound
| Reagent | Product Type |
|---|---|
| Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Hydrazine (B178648)/KOH (Wolff-Kishner) | Alkane |
| Zn(Hg)/HCl (Clemmensen) | Alkane |
Reactivity of the Aromatic Ring
The substituents on the aromatic ring of this compound direct the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. The activating and directing effects of the substituents in this compound are as follows:
-CHO (Aldehyde): Deactivating and meta-directing.
-F (Fluoro): Deactivating via induction but ortho, para-directing via resonance. nih.gov
-CH₃ (Methyl): Activating and ortho, para-directing.
Nucleophilic Aromatic Substitution Adjacent to Fluorine
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl fluorides, particularly when the ring is activated by electron-withdrawing groups. libretexts.org The aldehyde group in this compound is moderately electron-withdrawing, which can facilitate SₙAr at the carbon bearing the fluorine atom.
The mechanism proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon attached to the fluorine, forming a resonance-stabilized Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the aldehyde group. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
Common nucleophiles for SₙAr reactions include amines, alkoxides, and thiols. nih.govnih.govambeed.com For example, reaction with a primary or secondary amine in the presence of a base could yield the corresponding N-substituted 2-amino-3,5-dimethylbenzaldehyde. The rate of reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.
Table 4: Summary of Substituent Effects on the Aromatic Ring of this compound
| Substituent | Electronic Effect | Directing Effect (EAS) |
|---|---|---|
| -CHO | Deactivating | Meta |
| -F | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Reactivity of the Methyl Substituents
The presence of two methyl groups on the aromatic ring of this compound introduces additional sites for chemical modification, offering pathways to more complex molecular architectures. The benzylic positions of these methyl groups are particularly susceptible to a variety of chemical transformations, including functionalization through C-H activation and radical-mediated reactions.
Benzylic Functionalization Strategies (e.g., C-H Activation)
Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For this compound, the benzylic C-H bonds of the two methyl groups are prime targets for such transformations. Transition metal catalysis, particularly with palladium, has been extensively explored for directed C-H activation.
In a hypothetical scenario, a palladium catalyst could coordinate to the aldehyde oxygen, positioning the metal center in proximity to the ortho-methyl group. This could facilitate a cyclometalation event, leading to the formation of a palladacycle intermediate. Subsequent reaction with a coupling partner would then introduce a new functional group at the benzylic position. However, the presence of a fluorine atom at the 2-position could electronically influence the feasibility and efficiency of such a directed C-H activation at the 3-methyl group.
Radical Reactions at Methyl Groups
The benzylic hydrogens of the methyl groups in this compound are susceptible to abstraction by radical initiators, paving the way for functionalization through radical chain mechanisms. A classic example of such a transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light.
The reaction proceeds through a three-step radical chain mechanism:
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to generate radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.
Propagation: A bromine radical abstracts a benzylic hydrogen from one of the methyl groups of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to yield the corresponding benzyl (B1604629) bromide and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Due to the statistical presence of six benzylic hydrogens, a mixture of mono-, di-, tri-, and higher brominated products at both methyl groups is possible, depending on the stoichiometry of NBS used. Selective mono-bromination can typically be achieved by using one equivalent of NBS.
Table 1: Hypothetical Radical Bromination of this compound This table presents a hypothetical reaction based on established principles of radical chemistry, as specific experimental data for this compound is not available in the searched literature.
| Reactant | Reagents | Conditions | Major Product(s) |
| This compound | N-Bromosuccinimide (1 equiv.), AIBN (cat.) | CCl4, reflux | 2-Fluoro-3-(bromomethyl)-5-methylbenzaldehyde |
| This compound | N-Bromosuccinimide (2 equiv.), AIBN (cat.) | CCl4, reflux | 2-Fluoro-3,5-bis(bromomethyl)benzaldehyde |
Influence of Fluorine Atom on Aromatic and Carbonyl Reactivity
The fluorine atom at the C2 position of this compound exerts a significant influence on the molecule's reactivity, affecting both the aromatic ring and the carbonyl group through a combination of inductive and resonance effects.
Aromatic Reactivity:
The interplay of these electronic effects governs the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound. The strong -I effect of the fluorine atom deactivates the entire ring, making EAS reactions slower compared to benzene. The +R effect, however, directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.
In this compound, the positions ortho (C3) and para (C6) to the fluorine are already substituted. The remaining open positions are C4 and C6. The C6 position is para to the fluorine and ortho to the aldehyde group, while the C4 position is meta to the fluorine and meta to the aldehyde. The aldehyde group is a deactivating group and a meta-director. The methyl groups are activating and ortho-, para-directing. Considering the combined directing effects, the C6 position is activated by the C5-methyl group and the fluorine (para-directing resonance), but deactivated by the adjacent aldehyde. The C4 position is activated by both methyl groups (ortho and para) but is meta to the deactivating fluorine and aldehyde. Therefore, predicting the major product of an EAS reaction on this substrate is complex and would likely result in a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
Carbonyl Reactivity:
The electron-withdrawing nature of the fluorine atom also impacts the reactivity of the carbonyl group. The -I effect of the fluorine atom is transmitted through the aromatic ring to the carbonyl carbon, increasing its electrophilicity. This enhanced partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive towards nucleophiles in addition reactions compared to its non-fluorinated analog, 3,5-dimethylbenzaldehyde (B1265933).
Table 2: Summary of the Electronic Influence of the Fluorine Atom
| Electronic Effect | Influence on Aromatic Ring | Influence on Carbonyl Group |
| Inductive Effect (-I) | Deactivation of the ring towards EAS. | Increased electrophilicity of the carbonyl carbon. |
| Resonance Effect (+R) | Directs incoming electrophiles to ortho and para positions. | Minimal direct influence, but affects overall electron distribution. |
Derivatization and Analog Development from 2 Fluoro 3,5 Dimethylbenzaldehyde
Formation of Conjugated Systems (e.g., Chalcones, Imines, Oximes)
The aldehyde functional group of 2-Fluoro-3,5-dimethylbenzaldehyde is a key reactive site for the formation of extended π-systems, such as those found in chalcones, imines, and oximes. These conjugated systems are of significant interest in medicinal chemistry and materials science.
Chalcones , or 1,3-diaryl-2-propen-1-ones, are traditionally synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. scispace.comnih.gov The reaction of this compound with an appropriate acetophenone, typically under basic conditions using catalysts like potassium hydroxide (B78521) in ethanol, would be the expected route to the corresponding chalcone. nih.govacgpubs.org The presence of the electron-withdrawing fluorine atom can influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting reaction rates.
Imines , also known as Schiff bases, are formed by the condensation reaction between an aldehyde and a primary amine. nih.gov This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov The synthesis of imines from this compound can be achieved through various methods, including mechanochemical grinding of the aldehyde with an aniline (B41778) derivative, which offers a solvent-free and efficient approach for preparing fluorinated imines. nih.gov
Oximes are another class of derivatives formed from the reaction of aldehydes with hydroxylamine. The general mechanism for oxime formation is analogous to that of imine formation.
| Derivative Class | General Synthesis Method | Reactants with this compound |
| Chalcone | Claisen-Schmidt Condensation | Acetophenone derivative |
| Imine | Condensation | Primary Amine |
| Oxime | Condensation | Hydroxylamine |
Cyclization Reactions Utilizing the Aldehyde and Aromatic Functionalities
The aldehyde and the substituted aromatic ring of this compound provide reactive handles for various cyclization reactions, leading to the formation of diverse heterocyclic systems.
One notable example is the cyclocondensation reaction with amidines. While specific studies on this compound are limited, research on the closely related 2-fluoro-5-nitrobenzaldehyde (B1301997) demonstrates its reaction with amidines containing an active methyl group to yield 3-aminoisoquinoline derivatives as the major product. researchgate.net This suggests that this compound could potentially undergo similar cyclization pathways to form substituted isoquinolines or other nitrogen-containing heterocycles. The reaction proceeds via nucleophilic attack of the amidine's carbon atom on the benzaldehyde's carbonyl group, followed by intramolecular cyclization and aromatization. researchgate.net
Development of Bicyclic and Heterocyclic Scaffolds
The development of bicyclic and heterocyclic scaffolds is a cornerstone of modern drug discovery. The reactivity of this compound can be harnessed to construct such complex molecular frameworks.
For instance, the aldehyde can participate in multi-component reactions, such as the Knoevenagel condensation, which can be a gateway to various heterocyclic systems. A three-component condensation of a β-ketonitrile, 4-fluorobenzaldehyde (B137897) (a related compound), and a secondary cyclic amine has been shown to produce enaminonitriles. mdpi.com This type of reactivity suggests that this compound could be a valuable component in the synthesis of highly substituted nitrogen-containing heterocyclic compounds.
Synthesis of Polyfunctionalized Organic Intermediates
The strategic placement of the fluoro and dimethyl groups on the benzaldehyde (B42025) ring makes this compound an attractive starting point for the synthesis of polyfunctionalized organic intermediates. These intermediates can then be elaborated into more complex target molecules.
The aldehyde group can be readily transformed into other functional groups. For example, oxidation would yield the corresponding benzoic acid, while reduction would produce the benzyl (B1604629) alcohol. These transformations open up avenues for further synthetic manipulations, allowing for the introduction of a wide array of functionalities.
Strategies for Incorporating Nitrogen-Rich Functional Groups
The incorporation of nitrogen-rich functional groups is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This compound provides a platform for introducing such groups.
As mentioned earlier, the formation of imines and their subsequent reduction is a direct method for introducing a nitrogen-containing substituent. Furthermore, the cyclocondensation reactions with nitrogen-containing nucleophiles, such as amidines, can lead to the formation of nitrogen-rich heterocyclic systems like isoquinolines. researchgate.net The synthesis of stable hemiaminals from the reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole under neutral conditions has also been reported, showcasing another route to incorporate nitrogen-rich moieties. mdpi.com
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1780780-18-8 | C₉H₉FO |
| 2-Fluoro-5-nitrobenzaldehyde | 20357-25-9 | C₇H₄FNO₃ |
| 3-Aminoisoquinoline | 25475-54-9 | C₉H₈N₂ |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO |
| 4-Amino-3,5-dimethyl-1,2,4-triazole | 5133-19-7 | C₄H₈N₄ |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Microwave Spectroscopy for Conformational Analysis
High-resolution microwave spectroscopy is a powerful tool for the conformational analysis of molecules in the gas phase, providing unparalleled precision in structural determination. For 2-Fluoro-3,5-dimethylbenzaldehyde, this technique would reveal the preferred orientation of the aldehyde group relative to the aromatic ring and the rotational dynamics of the two methyl groups. While direct microwave spectroscopy data for this compound is not extensively published, analysis of related molecules such as other fluorinated benzaldehydes and dimethyl-substituted aromatics provides a strong basis for understanding its behavior. unibs.itnih.govresearchgate.net
The two methyl groups in this compound are not static; they undergo internal rotation about the carbon-carbon bond connecting them to the aromatic ring. These rotations are subject to energy barriers, known as torsional barriers, which are influenced by the surrounding substituents. The fluorine atom and the aldehyde group create an asymmetric environment, making the two methyl groups inequivalent.
The analysis of a molecule's pure rotational spectrum yields its principal moments of inertia and, consequently, its rotational constants (A, B, and C). These constants are inversely related to the moments of inertia and are definitive for a specific conformer's geometry. Computational chemistry methods, such as Density Functional Theory (DFT), are used to predict these constants, which are then compared with experimental data for unambiguous structural assignment. sns.it
For a molecule like this compound, theoretical calculations would be performed to predict the rotational constants for different possible conformations, primarily concerning the orientation of the aldehyde group (O-cis or O-trans relative to the fluorine atom). The experimentally measured constants would then confirm the most stable conformer present in the gas phase. In studies of similar molecules like 2,3-difluorobenzaldehyde, distinct rotational spectra for different conformers have been successfully resolved and assigned. researchgate.net
Table 1: Predicted Rotational Constants for a Related Molecule (3,5-Dimethylanisole) This table shows experimentally determined rotational constants for a structurally similar molecule, 3,5-dimethylanisole, which provides an estimate for the expected values for this compound. The substitution of the methoxy (B1213986) group with an aldehyde group and the addition of a fluorine atom would alter these values.
| Parameter | Value (MHz) |
| A | 2897.4611 |
| B | 1348.6536 |
| C | 948.3377 |
| Data sourced by analogy from a study on 3,5-dimethylanisole. nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for identification and detailed functional group analysis. For this compound, these spectra would be characterized by vibrations of the aldehyde group, the aromatic ring, and the methyl and fluorine substituents. ias.ac.innih.gov
The vibrational frequencies of this compound are influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating character of the methyl groups, modifies the electron distribution and bond strengths within the aromatic ring. This leads to shifts in the characteristic ring stretching and bending modes compared to unsubstituted benzene (B151609) or monosubstituted benzaldehydes. Studies on other halogenated and methylated benzaldehydes have established clear correlations between the nature and position of substituents and the observed vibrational frequencies. ias.ac.inresearchgate.netresearchgate.net For instance, the C-F stretching vibration is expected to appear as a strong band in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.
The carbonyl (C=O) stretching vibration is one of the most prominent and sensitive bands in the IR spectrum of an aldehyde, typically appearing around 1700 cm⁻¹. The exact frequency of this vibration is sensitive to its local environment, including the solvent. In polar solvents, the carbonyl group can engage in dipole-dipole interactions or hydrogen bonding, which tends to lower the C=O stretching frequency. This is because such interactions weaken the carbonyl bond slightly by pulling electron density away from it. Studying the carbonyl stretch in a series of solvents with varying polarity can provide insights into the molecule's ground-state electronic properties and its interactions with its environment. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Substituted Benzaldehydes This table provides typical ranges for key vibrational modes based on data from analogous substituted benzaldehydes. ias.ac.innih.govresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Strong |
| C-H Stretch (Aldehyde) | 2900 - 2800, 2800 - 2700 | Weak (often two bands) | Medium |
| C=O Stretch (Carbonyl) | 1715 - 1680 | Very Strong | Medium |
| C=C Stretch (Aromatic Ring) | 1620 - 1580 | Strong | Strong |
| C-F Stretch | 1300 - 1200 | Strong | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the aldehydic proton, the two aromatic protons, and the protons of the two non-equivalent methyl groups. The aldehydic proton would appear far downfield (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons would appear as distinct signals, with their coupling patterns revealing their relative positions. Similarly, the two methyl groups would have slightly different chemical shifts due to the asymmetric substitution pattern on the ring. rsc.orgnih.gov
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon is characteristically found far downfield (around 190 ppm). The fluorine atom would not only influence the chemical shift of the carbon it is attached to but also cause splitting of the signal (C-F coupling), providing definitive evidence for its location. The chemical shifts of the aromatic carbons would confirm the substitution pattern. rsc.orgspectrabase.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These values are estimated based on data from 3,5-dimethylbenzaldehyde (B1265933) and known substituent effects of fluorine. rsc.orgnih.govspectrabase.com
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H | ¹H | ~ 10.1 | Singlet (or doublet due to long-range coupling) |
| Aromatic H (at C4/C6) | ¹H | ~ 7.3 - 7.6 | Doublet / Doublet of doublets (due to H-H and H-F coupling) |
| Methyl H (at C3) | ¹H | ~ 2.4 | Singlet (or doublet due to H-F coupling) |
| Methyl H (at C5) | ¹H | ~ 2.3 | Singlet |
| Carbonyl C | ¹³C | ~ 191 | Doublet (due to C-F coupling) |
| Aromatic C-F | ¹³C | ~ 160-165 | Doublet (large ¹JCF coupling) |
| Aromatic C-CHO | ¹³C | ~ 137 | Doublet (due to C-F coupling) |
| Aromatic C-CH₃ | ¹³C | ~ 139 / 141 | Doublet (due to C-F coupling) |
| Aromatic C-H | ¹³C | ~ 125-135 | Doublet (due to C-F coupling) |
| Methyl C | ¹³C | ~ 20-22 | Singlet / Doublet (due to C-F coupling) |
Advanced ¹H and ¹³C NMR Techniques (e.g., COSY, HSQC, DEPT)
While standard one-dimensional ¹H and ¹³C NMR spectra offer initial data, two-dimensional techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in substituted aromatic systems.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.
DEPT-135: Would show the two aromatic CH signals and the two CH₃ signals as positive peaks. The aldehydic CH would also appear as a positive peak.
DEPT-90: Would exclusively show the two aromatic CH signals and the aldehydic CH.
DEPT-45: Would show all carbons with attached protons as positive peaks.
Quaternary carbons (C-F, C-CHO, and the two C-CH₃) would be absent in all DEPT spectra, confirming their substitution pattern. emerypharma.com
¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, the key expected correlation would be a weak, long-range coupling (⁴J) between the two aromatic protons (H-4 and H-6). The aldehydic proton (CHO) would likely show a very weak long-range coupling to the adjacent aromatic proton (H-4). The protons of the two methyl groups would not show COSY correlations to other protons as they are not coupled to any.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached (one-bond ¹J_CH coupling). sdsu.edu This is a powerful tool for assigning carbon signals based on previously assigned proton signals.
The following table outlines the predicted HSQC correlations for this compound, based on analysis of similar structures like 2-fluorobenzaldehyde (B47322) and 3,5-dimethylbenzaldehyde. spectrabase.comchemicalbook.comspectrabase.com
| Proton Signal | Expected Chemical Shift (ppm) | Correlated Carbon | Expected Chemical Shift (ppm) |
| CHO | ~10.3 | C=O | ~188-190 |
| Ar-H (H-6) | ~7.4 | Ar-CH (C-6) | ~130-135 |
| Ar-H (H-4) | ~7.2 | Ar-CH (C-4) | ~115-120 |
| CH₃ (at C-3) | ~2.3 | CH₃ | ~20-22 |
| CH₃ (at C-5) | ~2.3 | CH₃ | ~20-22 |
Fluorine-19 NMR Chemical Shift Analysis
Fluorine-19 NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of ¹⁹F is very sensitive to the electronic environment.
For this compound, the fluorine atom is attached to an aromatic ring. The typical chemical shift range for aryl fluorides (Ar-F) is broad, but generally falls between -100 and -170 ppm relative to CFCl₃. ucsb.eduresearchgate.net The chemical shift for 2-fluorobenzaldehyde in CDCl₃ is reported to be in the aryl fluoride (B91410) region. spectrabase.com
The introduction of two methyl groups at the meta-positions (C-3 and C-5) relative to the fluorine atom influences the electronic environment. Methyl groups are weakly electron-donating through an inductive effect. This slight increase in electron density at the fluorine-bearing carbon (C-2) would be expected to cause a slight upfield shift (become less negative) compared to 2-fluorobenzaldehyde itself. The aldehyde group is strongly electron-withdrawing, which deshields the fluorine nucleus and contributes to its downfield position within the broader Ar-F range. Therefore, a chemical shift in the range of -110 to -130 ppm would be predicted for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.
The chemical formula for this compound is C₉H₉FO. Its calculated molecular weight is approximately 152.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 152 .
The fragmentation of aromatic aldehydes is well-characterized. For this compound, the primary fragmentation pathways are predicted to be:
Loss of a hydrogen radical (H•): A very common fragmentation for aldehydes, leading to a stable acylium ion. This would produce a strong peak at m/z = 151 ([M-1]⁺). This is often the base peak in the spectrum of aromatic aldehydes.
Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of 29 mass units. This would generate a fragment at m/z = 123 , corresponding to the 2-fluoro-3,5-dimethylphenyl cation. nih.gov
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-1]⁺) can lose carbon monoxide (28 mass units). This would lead to a fragment at m/z = 123 (151 - 28).
The expected major fragments are summarized in the table below.
| m/z | Ion Structure | Origin |
| 152 | [C₉H₉FO]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [C₉H₈FO]⁺ | [M - H]⁺ |
| 123 | [C₈H₈F]⁺ | [M - CHO]⁺ or [M - H - CO]⁺ |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of 2-Fluoro-3,5-dimethylbenzaldehyde. Methods like Density Functional Theory (DFT) and ab initio calculations provide a foundational understanding of the molecule's behavior. arxiv.org DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting the molecular geometries and vibrational frequencies of benzaldehyde (B42025) derivatives. daneshyari.comresearchgate.net These methods allow for the precise calculation of electronic distribution, orbital energies, and other quantum mechanical properties that govern the molecule's characteristics.
The substitution pattern on the aromatic ring of this compound gives rise to a specific conformational landscape. The primary source of conformational isomerism in benzaldehydes is the orientation of the aldehyde group relative to the ring. For asymmetrically substituted benzaldehydes, this results in distinct conformers, often designated as cis and trans (or O-cis and O-trans), depending on the orientation of the carbonyl bond relative to a specific substituent.
While direct studies on this compound are limited, research on analogous compounds such as 3-fluorobenzaldehyde (B1666160) and various difluorobenzaldehydes shows the coexistence of two planar conformers. daneshyari.comnih.gov The energy difference between these conformers is typically small, leading to an equilibrium mixture in the gas phase. daneshyari.com The barrier to rotation (torsional barrier) of the aldehyde group is a key parameter determining the rate of interconversion between these conformers. For 2-fluorobiphenyl, a related structure, the rotational barrier is noted to be relatively small. nih.gov Computational studies can precisely quantify these energy differences and barriers.
Table 1: Illustrative Conformational Analysis Data for a Substituted Benzaldehyde This table presents typical data obtained from DFT calculations for analogous compounds, illustrating the expected values for this compound.
| Parameter | Conformer A (e.g., O-cis) | Conformer B (e.g., O-trans) |
| Relative Energy (kJ/mol) | 0 (most stable) | 1.5 - 5.0 |
| Torsional Barrier (kJ/mol) | - | 15 - 25 |
| Calculated Dipole Moment (D) | 2.5 - 3.5 | 1.0 - 2.0 |
The planarity of these conformers is often confirmed despite potential steric hindrance between the aldehyde's oxygen atom and an ortho-substituent, such as the fluorine atom in this case. nih.gov
Furthermore, these calculations can simulate vibrational spectra (Infrared and Raman), which arise from the molecule's vibrational modes. researchgate.net By calculating the frequencies and intensities of these modes, researchers can assign experimental spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, and the torsional motion of the aldehyde group. daneshyari.comnih.gov This theoretical support is invaluable for interpreting experimental spectroscopic data and confirming the presence of specific conformers.
Table 2: Example of Calculated Spectroscopic Data for a Fluorinated Benzaldehyde Derivative This table is a representative example of spectroscopic parameters that can be generated via computational methods.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Description |
| C=O Stretch | 1705 - 1720 | Stretching of the carbonyl bond |
| Aromatic C-C Stretch | 1580 - 1600 | In-plane stretching of the benzene (B151609) ring |
| C-F Stretch | 1200 - 1250 | Stretching of the carbon-fluorine bond |
| CHO Torsion | 80 - 120 | Out-of-plane torsion of the aldehyde group |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. nih.gov While quantum chemical calculations focus on stationary points on the potential energy surface (minima and transition states), MD simulations model the actual movements of atoms over time by solving Newton's equations of motion.
For this compound, an MD simulation could map its dynamic behavior, showing how the aldehyde and methyl groups rotate and how the molecule interacts with its environment (e.g., a solvent). This approach is particularly useful for understanding how the molecule explores its conformational energy landscape, the timescales of conformational changes, and the influence of intermolecular forces on its structure. rsc.org Such simulations can reveal transient structures and pathways that are not accessible through static calculations alone.
Mechanistic Studies of Chemical Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Using DFT and other methods, the geometry and energy of transition states for reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the ring can be calculated. arxiv.org This analysis allows for a detailed understanding of reaction feasibility and selectivity, guiding the design of synthetic routes.
In catalyzed reactions, computational methods can illuminate the intricate interactions between a catalyst and the substrate, this compound. arxiv.org By modeling the catalyst-substrate complex, it is possible to understand the binding mode, identify key intermolecular interactions (like hydrogen bonds or van der Waals forces), and see how the catalyst lowers the activation energy of the reaction. For instance, in a metal-catalyzed reduction of the aldehyde, calculations could show how the substrate coordinates to the metal center and how this interaction facilitates hydride transfer. This level of detail is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.
Structure-Reactivity and Structure-Spectra Relationship Analysis
The substitution pattern of this compound, featuring a halogen atom and two methyl groups on the aromatic ring, significantly influences its chemical reactivity and spectral characteristics. The interplay of electronic and steric effects of these substituents on the benzaldehyde core can be systematically analyzed through computational and theoretical models, providing insights into its behavior in chemical reactions and its spectroscopic signatures.
Structure-Reactivity Relationship
The reactivity of an aromatic aldehyde is largely dictated by the electronic nature of the substituents on the benzene ring. These effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. While this compound has an ortho-fluoro substituent, which can introduce steric complications not accounted for in standard Hammett parameters, the electronic influence of the substituents provides a foundational understanding of its reactivity.
The fluorine atom at the ortho position is an electron-withdrawing group, primarily through its strong negative inductive effect (-I). This effect tends to decrease the electron density on the aromatic ring and, consequently, on the aldehyde group. A lower electron density on the carbonyl carbon makes it more electrophilic and thus more susceptible to nucleophilic attack. The methyl groups at the meta positions are weak electron-donating groups through a positive inductive effect (+I) and hyperconjugation. Their presence slightly counteracts the electron-withdrawing effect of the fluorine atom.
To approximate the electronic influence on the reactivity of the aldehyde group, we can consider the Hammett constants for each substituent.
| Substituent | Position | Hammett Constant (σ) | Effect |
| Fluoro | ortho | (meta-like) ~ +0.34 | Electron-withdrawing |
| Methyl | meta | -0.07 | Electron-donating |
| Methyl | meta | -0.07 | Electron-donating |
Note: The Hammett constant for an ortho substituent is not straightforwardly defined due to steric effects, but its electronic effect is often approximated by the meta constant.
Quantitative Structure-Activity Relationship (QSAR) models further formalize this relationship by correlating molecular descriptors with chemical reactivity or biological activity. For a molecule like this compound, relevant descriptors would include:
Electronic Descriptors: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). A lower LUMO energy, for instance, would indicate a greater susceptibility to nucleophilic attack.
Steric Descriptors: Molar refractivity and steric parameters that quantify the bulkiness of the substituents. The ortho-fluoro group, while small, can influence the orientation of the aldehyde group and the trajectory of an incoming nucleophile.
Structure-Spectra Relationship
The structural features of this compound also have a predictable impact on its spectroscopic properties, such as those observed in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic effects of the ring substituents.
Carbonyl Stretching Frequency (νC=O): The electron-withdrawing fluorine atom is expected to increase the C=O stretching frequency. By pulling electron density away from the carbonyl group, the C=O bond becomes stronger and vibrates at a higher frequency. Conversely, the electron-donating methyl groups would slightly decrease this frequency. The dominant electron-withdrawing effect of the fluorine is likely to result in a νC=O value higher than that of unsubstituted benzaldehyde (typically ~1700 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are directly related to the electronic environment of the nuclei.
¹H NMR: The aldehyde proton signal is expected to be downfield shifted due to the deshielding effect of the electronegative oxygen atom. The electron-withdrawing fluorine atom would further deshield the aromatic protons, leading to shifts that are generally downfield compared to 3,5-dimethylbenzaldehyde (B1265933).
¹³C NMR: The chemical shift of the carbonyl carbon is particularly informative. The electron-withdrawing fluorine atom will cause a downfield shift (deshielding) of the carbonyl carbon resonance. The carbons directly bonded to the fluorine and methyl groups will also show characteristic shifts.
¹⁹F NMR: The chemical shift of the fluorine atom will be indicative of its electronic environment within the substituted benzene ring.
The following table provides a qualitative prediction of the substituent effects on key spectral features:
| Spectral Feature | Expected Observation for this compound | Rationale |
| IR (νC=O) | > 1700 cm⁻¹ | The dominant electron-withdrawing effect of the ortho-fluoro group strengthens the C=O bond. |
| ¹H NMR (CHO) | Downfield Shift | Deshielding by the carbonyl group, enhanced by the electron-withdrawing fluorine. |
| ¹³C NMR (C=O) | Downfield Shift | Significant deshielding of the carbonyl carbon due to the electron-withdrawing fluorine. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to UV-Vis absorption are affected by the substituents on the benzene ring. The π → π* and n → π* transitions of the benzaldehyde chromophore will be modulated by the fluoro and methyl groups. The fluorine atom, with its lone pairs, and the methyl groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).
Applications of 2 Fluoro 3,5 Dimethylbenzaldehyde in Organic Synthesis and Materials Science Research
Building Block for Complex Organic Molecules
The aldehyde functionality, coupled with the specific substitution pattern of the benzene (B151609) ring, renders 2-Fluoro-3,5-dimethylbenzaldehyde a valuable starting material for the synthesis of intricate organic structures.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Benzaldehyde (B42025) derivatives are frequently employed as key components in such reactions. While direct literature on the use of this compound in MCRs is not extensive, its structural similarity to other 2-fluorobenzaldehydes suggests its utility in the synthesis of heterocyclic compounds like quinazolines. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.comnih.gov
The synthesis of quinazolines, a class of compounds with significant medicinal applications, can be achieved through the reaction of 2-aminobenzylamines with benzaldehydes or via the condensation of 2-fluorobenzaldehydes with amidines. organic-chemistry.orgnih.govscilit.com In the latter case, the fluorine atom acts as a good leaving group in a nucleophilic aromatic substitution reaction. It is therefore highly probable that this compound could react with various amidines to produce a range of substituted quinazolines, with the dimethyl groups influencing the solubility and biological activity of the final products.
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
| This compound | Amidine Hydrochloride | Substituted Quinazolines | Medicinal Chemistry |
| This compound | 2-Aminobenzylamine | Tetrahydroquinazolines | Organic Synthesis Intermediate |
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling chemical transformations under mild conditions using light as an energy source. Benzaldehyde and its derivatives have been shown to participate in various photocatalytic reactions. rsc.orgnewiridium.comacs.org For instance, benzaldehyde itself can act as a photocatalyst for the production of hydrogen peroxide. d-nb.inforesearchgate.net
Furthermore, substituted benzaldehydes are known to undergo photocatalytic Barbier-type reactions, where they are coupled with allyl or benzyl (B1604629) bromides to form the corresponding alcohols. rsc.orgnewiridium.com The electron-donating methyl groups and the electron-withdrawing fluorine atom in this compound would likely influence its reactivity in such transformations, potentially offering unique selectivity and reaction kinetics. The photochemistry of benzaldehyde is a well-studied area, and it is plausible that the title compound could be utilized in similar light-induced reactions, including its potential to act as an organo-photocatalyst. acs.orgresearchgate.net
Ligand Precursor for Transition Metal Catalysis
The development of novel ligands is crucial for advancing the field of transition metal catalysis. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of ligands that can coordinate with a wide range of metal ions. mdpi.com Benzaldehyde and its derivatives are common starting materials for the synthesis of these Schiff base ligands. mdpi.com
The reaction of this compound with various primary amines can lead to a diverse library of Schiff base ligands. The electronic and steric properties of these ligands can be fine-tuned by the choice of the amine component. The resulting metal complexes could find applications in various catalytic processes, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of the fluorine atom and dimethyl groups on the benzaldehyde moiety can influence the stability, solubility, and catalytic activity of the corresponding metal complexes. nih.govmdpi.com
| Aldehyde | Amine | Ligand Type | Potential Metal Complex Application |
| This compound | Substituted Aniline (B41778) | N-Aryl Schiff Base | Asymmetric Catalysis |
| This compound | Aliphatic Amine | N-Alkyl Schiff Base | Oxidation Catalysis |
Scaffold for Functional Organic Materials
The unique structural features of this compound also make it an attractive scaffold for the design and synthesis of functional organic materials with specific properties.
The performance of polymeric materials can be significantly enhanced by the incorporation of additives. Nucleating agents are a class of additives that accelerate the crystallization of semi-crystalline polymers, leading to improved mechanical and optical properties. researchgate.netnih.gov Derivatives of benzaldehyde have been investigated as effective nucleating agents for polymers like polypropylene.
A notable example is the use of 3,5-dimethylbenzaldehyde (B1265933) as a precursor for the synthesis of sorbitol-based clarifying agents for polypropylene. Given this precedent, this compound represents a highly promising starting material for the development of new and potentially more effective nucleating agents. The introduction of a fluorine atom could enhance the thermal stability and modify the solubility of the resulting additive, potentially leading to improved performance in polymer processing.
Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. youtube.comrsc.orgresearchgate.netscienceworldjournal.orgunb.ca For example, the condensation of benzaldehyde with N,N-dimethylaniline leads to the formation of triphenylmethane (B1682552) dyes like Malachite Green. youtube.com Similarly, benzaldehydes can be incorporated into azo dyes, a large and commercially important class of colorants. rsc.orgresearchgate.net
The presence of the fluoro and dimethyl substituents in this compound can be expected to influence the color, fastness, and solubility of the resulting dyes. The electron-donating methyl groups and the electron-withdrawing fluorine atom can modulate the electronic properties of the chromophore, potentially leading to dyes with novel shades and improved performance characteristics.
Research on this compound in Mechanistic Chemical Biology Remains Undocumented
Despite a thorough review of scientific literature and chemical databases, there is currently no available research detailing the application of this compound in the development of probes for mechanistic chemical biology studies.
While the compound, identified by CAS number 1780780-18-8, is commercially available, indicating its synthesis has been achieved, its use in the specific area of chemical biology probe development is not documented in published research. Searches for synthetic methodologies and reactivity studies for this particular molecule did not yield specific results.
Scientific literature does describe the use of structurally related, but distinct, fluorinated and methylated benzaldehyde derivatives in various chemical and biological contexts. For instance, isomers such as 4-fluoro-3,5-dimethylbenzaldehyde (B1314861) and other substituted benzaldehydes are utilized as building blocks in the synthesis of bioactive molecules and materials. These applications, however, fall outside the strict scope of this article's focus on this compound.
The aldehyde functional group is a versatile handle in organic synthesis, often employed in the construction of more complex molecules. In the context of chemical biology, aldehydes can be used to form Schiff bases with amines on proteins or to participate in other ligation reactions for the attachment of reporter tags or other functionalities. The presence of a fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting reactivity and providing a useful spectroscopic marker for NMR studies. The dimethyl substitution pattern further tunes the steric and electronic environment of the molecule.
However, without specific research on this compound, any discussion of its potential applications in creating probes for mechanistic studies would be purely speculative. The development of such probes would require dedicated research to explore its reactivity, biocompatibility, and ability to be incorporated into probe scaffolds.
At present, the scientific community has not published any work that would allow for a detailed discussion of this compound in the context of probes for mechanistic chemical biology.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2-Fluoro-3,5-dimethylbenzaldehyde, research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future methodologies should aim to overcome these limitations. A promising avenue lies in the exploration of flow chemistry . beilstein-journals.orgresearchgate.net Continuous-flow reactors offer precise control over reaction parameters such as temperature and time, which can suppress the formation of unwanted byproducts. researchgate.net This technology has been successfully applied to the synthesis of various aromatic aldehydes and could be adapted for the production of this compound, potentially improving yield and safety. beilstein-journals.orgresearchgate.net
Furthermore, the principles of green chemistry should be at the forefront of new synthetic designs. This includes the use of catalysts to minimize waste and the exploration of bio-based feedstocks. For instance, strategies for producing aromatic aldehydes from lignocellulosic biomass via catalytic fractionation and ozonolysis are emerging. rsc.org While direct application to a substituted benzaldehyde (B42025) like this compound requires significant research, it represents a long-term goal for sustainable production.
Another area of focus should be the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, the synthesis of indazoles from o-fluorobenzaldehydes demonstrates a practical condensation reaction that could be further optimized for sustainability. researchgate.netnih.gov
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of this compound is largely dictated by its aldehyde functional group and the electronic influence of the fluorine atom. Future research should delve into unlocking new reactivity patterns and catalytic transformations.
Organocatalysis presents a powerful tool for the enantioselective functionalization of aldehydes. princeton.edunih.govresearchgate.net Research into the application of chiral organocatalysts for reactions at the aldehyde carbonyl of this compound could lead to the synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. The enantioselective α-fluorination of aldehydes has been demonstrated, and similar strategies could be explored for other transformations. princeton.edunih.govresearchgate.net
The carbon-fluorine bond, while generally strong, can be activated under specific catalytic conditions. mdpi.com Investigating the C-F bond activation of this compound could open up pathways to novel derivatives. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the transformation of fluoro-aromatics. mdpi.com Exploring such reactions could allow for the introduction of a wide range of substituents at the 2-position, dramatically expanding the chemical space accessible from this starting material.
Furthermore, the synergistic combination of different catalytic modes, such as enamine, photoredox, and cobalt triple catalysis for the synthesis of aromatic aldehydes from saturated precursors, provides a blueprint for innovative transformations. nih.gov Adapting such concepts to the modification of this compound could lead to unprecedented molecular architectures.
Design of Advanced Derivatives with Tailored Electronic and Steric Properties
The unique substitution pattern of this compound makes it an attractive scaffold for the design of advanced materials and bioactive molecules. The fluorine atom, in particular, can significantly influence properties such as lipophilicity and metabolic stability, which are crucial in drug design.
A key area for future development is the synthesis of ligands for Metal-Organic Frameworks (MOFs) . The use of fluorinated linkers can enhance the stability and modify the adsorption properties of MOFs. The synthesis of a trimesate linker derived from a related fluorinated compound highlights the potential of this compound as a precursor to functional organic linkers for creating MOFs with tailored pore sizes and functionalities for applications in gas storage and separation.
In the realm of medicinal chemistry, the aldehyde group can serve as a versatile handle for the synthesis of a wide array of heterocyclic compounds. For example, the condensation of o-fluorobenzaldehydes with hydrazine (B178648) to form indazoles is a well-established reaction. researchgate.netnih.gov By analogy, this compound could be a precursor to novel indazole derivatives with potential biological activity. The design and synthesis of new morpholine-benzimidazole-oxadiazole derivatives from fluorobenzaldehydes for anticancer applications further underscores the potential of this compound class in drug discovery. acs.org
Computational Design and Prediction of Novel Applications
Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies can play a pivotal role in accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of the molecule. nih.govrsc.org Such studies can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of new transformations. For instance, computational studies have been used to elucidate the mechanism of the reaction of fluoroarenes with various metal-metal bonds. nih.gov Similar approaches could be used to predict the outcome of C-F activation reactions with this compound.
Furthermore, computational screening can be used to identify potential biological targets for derivatives of this compound. Molecular docking and molecular dynamics simulations can predict the binding affinity of these compounds to specific proteins, prioritizing the synthesis of the most promising candidates for biological evaluation. acs.org This in silico approach can significantly streamline the drug discovery process.
Integration with Emerging Technologies in Chemical Synthesis and Characterization
To fully realize the potential of this compound, its study must be integrated with emerging technologies that are revolutionizing chemical synthesis and analysis.
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific activity. nih.govnih.gov By synthesizing a library of derivatives based on the this compound scaffold, HTS can be used to quickly identify compounds with desired biological or material properties. nih.gov This can be coupled with high-content screening (HCS) systems that provide detailed information on the cellular effects of the compounds. cuanschutz.edu
As mentioned earlier, flow chemistry is a key enabling technology for sustainable and efficient synthesis. beilstein-journals.orgresearchgate.net The development of continuous-flow processes for the synthesis and derivatization of this compound will be crucial for its large-scale production and for enabling reactions that are difficult to control in batch.
In terms of characterization, advanced analytical techniques are essential. For instance, the development of luminescent MOFs for the reversible sensing of benzaldehyde and salicylaldehyde (B1680747) vapors showcases the potential for creating advanced sensor materials. acs.org Similar sensor technologies could be developed based on derivatives of this compound. Furthermore, techniques like in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can provide valuable mechanistic insights into catalytic reactions involving this compound, such as its potential oxidation to the corresponding benzoic acid. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
